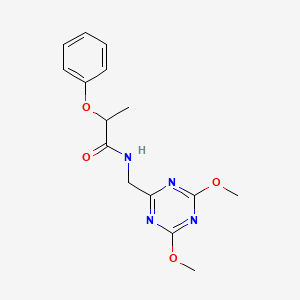
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s used as a pharmaceutical intermediate and as a reagent for activating carboxylic acids in solution and solid phase peptide synthesis .
Synthesis Analysis
DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Molecular Structure Analysis
The molecular formula of DMTMM is C10H17ClN4O3 .Chemical Reactions Analysis
DMTMM is used for amide coupling, which is one of the most common reactions in organic chemistry. It has also been used to synthesize other carboxylic functional groups such as esters and anhydrides .Physical And Chemical Properties Analysis
DMTMM is usually used in the chloride form but the tetrafluoroborate salt is also commercially available . It’s a solid with a melting point of 202-207 °C .科学的研究の応用
Cross-Linking Agent for Carboxymethyl Cellulose Films in Food Packaging
The compound has been employed as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films used in food packaging . By incorporating 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) , these films exhibit improved moisture uptake, water vapor permeability, and water solubility. Additionally, they demonstrate good oil resistance and biodegradability. The optimal formulation includes 5 wt% DMTMM and 50 wt% glycerol, resulting in favorable mechanical properties and transparency.
Peptide Coupling Agent for Purification of Peptides
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide: serves as a peptide coupling agent for purifying peptides. It facilitates peptide synthesis by coupling with N-methylmorpholine in tetrahydrofuran .
Chemical Modification of Hyaluronic Acid (HA)
In biomedical research and clinical practice, hyaluronic acid (HA) plays a crucial role. Chemical modification can optimize its properties, especially for injectability and additive manufacturing. Researchers have grafted propylamine and butylamine onto HA using DMTMM .
Pharmaceutical Intermediate
The compound is utilized as a pharmaceutical intermediate . Its specific applications in this context may vary, but it serves as a valuable building block in drug synthesis.
Herbicide and Polymer Photostabilizer Production
While not directly related to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide , the broader class of 1,3,5-triazines (s-triazines) finds applications in herbicide and polymer photostabilizer production .
作用機序
Target of Action
The primary target of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide is carboxylic acids . This compound is an organic triazine derivative that is commonly used for the activation of carboxylic acids .
Mode of Action
The compound interacts with its targets through a process known as amide coupling , which is one of the most common reactions in organic chemistry . The mechanism of action involves the formation of an active ester, followed by a nucleophilic attack .
First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transformation of carboxylic acids into other functional groups such as amides, esters, and anhydrides . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .
Result of Action
The result of the compound’s action is the formation of carboxylic acid derivatives such as amides, esters, and anhydrides . These derivatives are formed through the activation of the carboxylic acid and subsequent nucleophilic attack .
Action Environment
The environment can influence the action, efficacy, and stability of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide. For instance, the by-product of the reaction with this compound is highly water-soluble and can be easily removed from the main reaction product . This suggests that the compound’s action may be influenced by the presence of water and other solvents.
Safety and Hazards
将来の方向性
DMTMM has been used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging. The presence of DMTMM effectively improved moisture uptake, moisture content, water vapor permeability, water solubility of the films, oil resistance together with good biodegradability .
特性
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-10(23-11-7-5-4-6-8-11)13(20)16-9-12-17-14(21-2)19-15(18-12)22-3/h4-8,10H,9H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSDLZKYFGLWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NC(=N1)OC)OC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2812550.png)
![2-Chloro-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]acetamide](/img/structure/B2812551.png)
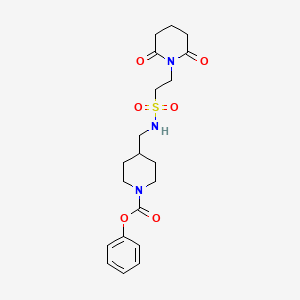
![3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxamide](/img/structure/B2812555.png)
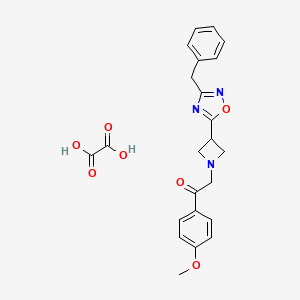
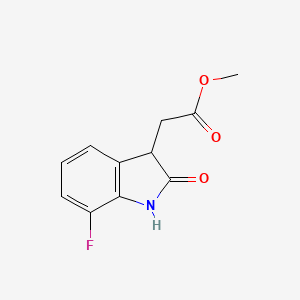
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2812561.png)
![2-[1-(6-Oxopiperidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2812563.png)
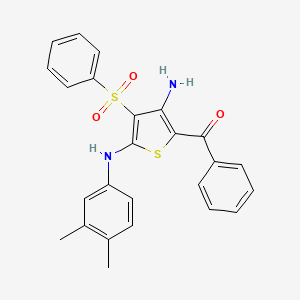
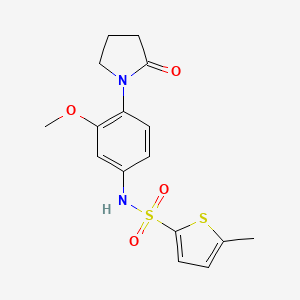
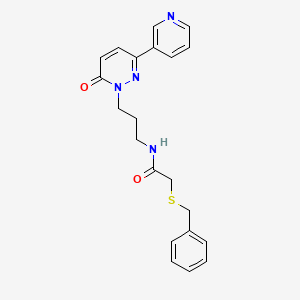
![6-Benzyl-2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2812568.png)
![(3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole](/img/structure/B2812571.png)
![1-isobutyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2812572.png)